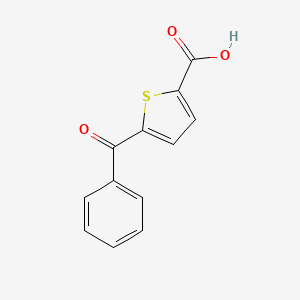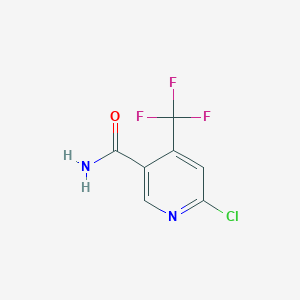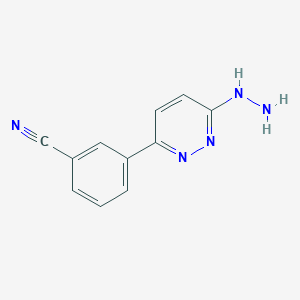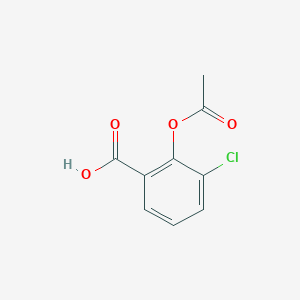
2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate” is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom. This compound is characterized by its complex structure, which includes tert-butyl, ethyl, bromobutyl, and methyl groups attached to the pyrrole ring. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of Substituents: The tert-butyl, ethyl, and bromobutyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Carboxylation: The carboxylate groups can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the bromobutyl group, converting it to butyl or other alkyl groups.
Substitution: The bromobutyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkyl derivatives.
Substitution: Azides, thiols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of pyrrole compounds are often explored for their potential as pharmaceuticals. They can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Medicinal chemistry research may investigate this compound for its potential therapeutic effects. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes. Their unique chemical properties can impart desirable characteristics to these materials.
Mecanismo De Acción
The mechanism of action of “2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromobutyl group could facilitate binding to hydrophobic pockets, while the carboxylate groups might form hydrogen bonds with amino acid residues.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dicarboxylate Pyrroles: Compounds with similar carboxylate groups attached to the pyrrole ring.
Alkyl-Substituted Pyrroles: Compounds with various alkyl groups attached to the pyrrole ring.
Halogenated Pyrroles: Compounds with halogen atoms (like bromine) attached to the pyrrole ring.
Uniqueness
The uniqueness of “2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate” lies in its specific combination of substituents. The presence of tert-butyl, ethyl, bromobutyl, and methyl groups, along with carboxylate groups, provides a distinct set of chemical properties and potential reactivity patterns.
Propiedades
Fórmula molecular |
C17H26BrNO4 |
|---|---|
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C17H26BrNO4/c1-6-22-15(20)13-11(2)14(16(21)23-17(3,4)5)19-12(13)9-7-8-10-18/h19H,6-10H2,1-5H3 |
Clave InChI |
XXTJIEFLLFTHSY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C1C)C(=O)OC(C)(C)C)CCCCBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














